REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2].[CH3:10][C:11]([CH3:13])=O.C(O)(=O)C.C([O-])(=O)C.[NH4+]>CN(C)C=O.[C].[Pd]>[C:1]([CH:3]([CH:11]([CH3:13])[CH3:10])[C:4]([NH:6][C:7]([NH2:9])=[O:8])=[O:5])#[N:2] |f:3.4,6.7|
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Name
|
|
Quantity
|
116.1 g
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Type
|
reactant
|
Smiles
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C(#N)CC(=O)NC(=O)N
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Name
|
|
Quantity
|
73.1 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
10.8 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
6.93 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
|
219.3 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
palladium carbon
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Quantity
|
2.33 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the catalyst was filtered off
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Type
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ADDITION
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Details
|
Water (745 ml) was added to the filtrate
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Type
|
CUSTOM
|
Details
|
precipitation of crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)NC(=O)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 134.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |